molecular formula C21H19ClN4 B15110013 N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15110013
M. Wt: 362.9 g/mol
InChI Key: MGDZSLLDFNZPFP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:

  • 2,5-Dimethyl groups on the pyrimidine ring.
  • 3-Phenyl substituent on the pyrazole moiety.

Properties

Molecular Formula

C21H19ClN4

Molecular Weight

362.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H19ClN4/c1-13-9-10-17(12-18(13)22)24-19-11-14(2)23-21-20(15(3)25-26(19)21)16-7-5-4-6-8-16/h4-12,24H,1-3H3

InChI Key

MGDZSLLDFNZPFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-chloro-4-methylphenylhydrazine and 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Modifications in the Amine Substituent

The amine group at the 7-position significantly influences pharmacological properties. Key analogues include:

Compound Name Amine Substituent Molecular Weight Key Activity/Property Source
N-sec-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine sec-Butyl 294.40 Structural analogue; no activity data
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine) Bis(2-methoxyethyl) Not provided CRF1 receptor antagonist
DMP904 (N-(1-ethylpropyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine) 1-Ethylpropyl Not provided CRF1 receptor antagonist (lower potency vs. MPZP)

Key Observations :

  • Bulky amines (e.g., MPZP’s bis-methoxyethyl group) enhance CRF1 receptor binding affinity compared to smaller substituents like sec-butyl .
  • Halogenated aryl amines (e.g., 3-chloro-4-methylphenyl in the target compound) may improve target selectivity via hydrophobic/halogen bonding interactions.

Variations in Aromatic Substituents

Substituents on the pyrazole and pyrimidine rings modulate solubility and target engagement:

Compound Name Pyrazole Substituent Pyrimidine Substituents Biological Activity Source
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (32) 4-Fluorophenyl 5-Phenyl Anti-mycobacterial (MIC = 0.5 µg/mL)
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 2-Methoxyphenyl 5-Methyl Not reported
2-Ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl 2-Ethyl, 5-methyl Structural analogue

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in compound 32) enhance anti-mycobacterial activity .
  • Methoxy groups (e.g., in ) may improve solubility but reduce membrane permeability.

Core Heterocycle Modifications

Replacing the pyrazole ring with triazole or purine systems alters pharmacokinetics:

Compound Name Core Structure Key Features Activity Source
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (96) Triazolo[1,5-a]pyrimidine 2-(Methylamino)methyl, 3-chlorophenyl Antimalarial (IC50 = 12 nM)
N,3-Diphenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (35a) Pyrazolo[4,3-d]pyrimidine Purine-like scaffold Cytotoxic (IC50 = 8 µM)

Key Observations :

  • Triazolo[1,5-a]pyrimidines (e.g., compound 96) exhibit potent antimalarial activity due to enhanced metabolic stability .
  • Pyrazolo[4,3-d]pyrimidines (e.g., 35a) show cytotoxicity, likely via kinase inhibition .

Structure–Activity Relationship (SAR) Trends

  • Amine Substituents : Bulkier, polar groups (e.g., MPZP’s bis-methoxyethyl) improve receptor binding but may limit CNS penetration. Smaller alkyl chains (e.g., sec-butyl) reduce potency .
  • Halogenation : Chlorine or fluorine at the 3- or 4-position of the aryl amine enhances target affinity via halogen bonds .
  • Pyrimidine Methyl Groups : 2,5-Dimethyl substitution (as in the target compound) likely stabilizes the planar conformation, aiding π-π stacking with hydrophobic pockets .

Biological Activity

N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C23H21ClN4
Molecular Weight 437.0 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide

The structure integrates a chloro-substituted aromatic ring with a pyrazolo[1,5-a]pyrimidine moiety, which contributes to its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It interacts with specific enzymes involved in critical cellular pathways, potentially disrupting their function. This mechanism is particularly relevant in cancer therapy, where inhibiting enzymes can lead to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antibacterial and antibiofilm activities. The compound's ability to inhibit quorum sensing in bacteria suggests a promising avenue for treating infections .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Anticancer Activity :
    • A study reported that compounds similar to this one showed cytotoxic effects on various cancer cell lines (e.g., MCF7 and NCI-H460), with IC50 values indicating effective growth inhibition .
    • Another investigation highlighted the compound's potential to induce apoptosis in specific cancer cell types through targeted enzyme inhibition .
  • Antimicrobial Properties :
    • A group of pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved disrupting biofilm formation and bacterial communication .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
Compound AAnticancer0.01
Compound BAntibacterial12.50
Compound CEnzyme Inhibition0.16

These comparisons highlight the varying degrees of potency among related compounds and underscore the unique properties of this compound.

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